Ethyl 3-amino-4-(tert-butylamino)benzoate
Description
Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS 637041-67-9) is a substituted benzoate ester with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . It features two amino substituents at the 3- and 4-positions of the benzene ring, with the latter bearing a tert-butyl group. Key physicochemical properties include:
- XLogP3: 2.4 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 2/4
- Topological polar surface area (TPSA): 64.4 Ų (suggesting moderate solubility in polar solvents)
- Rotatable bonds: 5 (contributing to conformational flexibility) .
This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules like non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
ethyl 3-amino-4-(tert-butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12(16)9-6-7-11(10(14)8-9)15-13(2,3)4/h6-8,15H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHDJDSBLWTIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Amination and Substitution
This method employs sequential reactions to introduce both amino groups.
Step 1: Nitro Reduction
- Starting material: Ethyl 3-nitrobenzoate.
- Reaction conditions: Reduction using iron powder and hydrochloric acid in ethanol-water solvent mix at temperatures around 85–90°C.
- Outcome: Conversion of nitro group to an amino group.
Step 2: Tert-Butyl Substitution
- Reagents: Tert-butylamine is reacted with the intermediate compound.
- Conditions: Typically carried out in an organic solvent like ethanol under reflux conditions.
- Outcome: Introduction of tert-butylamino functionality.
Method B: Bromination Followed by Amination
This method uses bromination as an intermediate step.
Step 1: Bromination
- Starting material: Ethyl benzoate derivative.
- Reagents: N-bromosuccinimide (NBS) in concentrated sulfuric acid.
- Conditions: Reaction at 55–65°C for 3–4 hours.
- Outcome: Formation of brominated intermediate.
Step 2: Reduction and Amination
- Reagents: Iron powder, hydrochloric acid, and tert-butylamine.
- Conditions: Reduction followed by substitution under controlled temperatures.
- Outcome: Final product formation.
Data Table of Reaction Parameters
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| Nitro Reduction | Iron powder, HCl | 85–90°C, ethanol-water mix | Amino group introduction |
| Tert-Butyl Substitution | Tert-butylamine | Reflux in ethanol | Tert-butylamino group introduction |
| Bromination | NBS, concentrated H₂SO₄ | 55–65°C | Brominated intermediate |
| Reduction + Substitution | Fe powder, HCl, tert-butylamine | Controlled temperatures | Final product formation |
Analytical Notes
- Yield Optimization :
- Careful control of reaction temperature and reagent ratios can significantly improve yields (often exceeding 80%).
- Purity :
- Purification techniques such as flash column chromatography or recrystallization ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(tert-butylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Ethyl 3-amino-4-(tert-butylamino)benzoate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Preliminary studies indicate that compounds with similar structures have shown various pharmacological effects, including:
- Antimicrobial Properties : Compounds derived from benzoic acid derivatives often demonstrate antibacterial and antifungal activities. This compound may possess similar properties due to its structural characteristics, which warrant investigation through in vitro assays.
- Local Anesthetic Effects : Research into related compounds has shown potential local anesthetic effects. For example, derivatives of benzoate compounds have been evaluated for their efficacy in pain management through surface anesthesia and infiltration anesthesia techniques .
- Anti-inflammatory Activity : The presence of amino groups in the structure may contribute to anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- Antimicrobial Studies : A study demonstrated that related benzoate compounds exhibited significant antimicrobial activity against various pathogens. The findings suggest that structural modifications can enhance efficacy against resistant strains.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(tert-butylamino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with ion channels or receptors on cell membranes, leading to changes in cellular activity.
Pathways Involved: It may modulate signaling pathways involved in pain perception, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-amino-4-(tert-butylamino)benzoate (Compound A) to analogs with variations in substituent type, position, and functional groups.
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity: Compound C (cyclohexylamino) has the highest XLogP3 (3.1), while B (methylamino) is less lipophilic (1.8). The tert-butyl group in A balances lipophilicity (2.4), making it suitable for drug penetration without excessive hydrophobicity.
- Polarity: All amino-substituted analogs (A, B, C) share identical TPSA values (64.4 Ų), whereas D (dimethylamino) has reduced polarity (35.5 Ų) due to fewer hydrogen-bonding groups.
- Synthetic Utility : The tert-butyl group in A improves steric protection during reactions, reducing unwanted side reactions compared to smaller substituents in B and D .
Biological Activity
Ethyl 3-amino-4-(tert-butylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₈N₂O₂
Molecular Weight : Approximately 262.32 g/mol
The compound features an ethyl ester group, an amino group, and a tert-butylamino group attached to a benzoate ring. These structural components are crucial for its biological activity, particularly its interactions with biological targets.
This compound primarily functions as a local anesthetic. Its mechanism involves:
- Target Interaction : The compound interacts with sodium ion (Na⁺) channels on nerve membranes, which are essential for nerve impulse transmission.
- Biochemical Pathways : By blocking these channels, the compound disrupts the normal flow of sodium ions, leading to a loss of local sensation without affecting consciousness.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, making it a candidate for further exploration in infection control.
Anticancer Potential
Studies have suggested that compounds similar to this compound show promise in anticancer applications. The structural modifications can enhance their efficacy against cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparative Analysis of Similar Compounds
A comparison of this compound with other related compounds highlights its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 4-aminobenzoate | Amino group at para position | Widely used as a local anesthetic (Benzocaine) |
| Ethyl 3-amino-4-(ethylamino)benzoate | Ethylamino substitution | Potentially different pharmacokinetics due to ethyl group |
| Ethyl 3-amino-4-(sec-butylamino)benzoate | Sec-butylamino substitution | May exhibit varying potency and duration of action |
| Ethyl 4-amino-3-methylbenzoate | Methyl substitution on the aromatic ring | Altered lipophilicity affecting absorption characteristics |
The presence of the tert-butylamino group in this compound may enhance its lipophilicity and membrane permeability compared to other similar compounds.
Research Findings and Case Studies
- Local Anesthetic Studies : In experimental models, this compound demonstrated significant local anesthetic effects comparable to established anesthetics like tetracaine and procaine. The compound's structural features were optimized to enhance efficacy while minimizing toxicity .
- Antimicrobial Activity : A study evaluating the antimicrobial properties revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use in developing new antimicrobial agents .
- Anticancer Research : Preliminary research indicated that modifications to the benzoate structure could lead to increased cytotoxicity against cancer cell lines. This aligns with findings from similar compounds that have shown enhanced anticancer activity through targeted molecular interactions .
Q & A
Q. What are the typical synthetic routes for Ethyl 3-amino-4-(tert-butylamino)benzoate?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) of a halogenated precursor. For example:
- Step 1: React ethyl 4-chloro-3-nitrobenzoate with tert-butylamine in a polar aprotic solvent (e.g., THF or DMF) using triethylamine (TEA) as a base to form ethyl 4-(tert-butylamino)-3-nitrobenzoate .
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
- Key Considerations:
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), tert-butyl group (δ 1.2–1.4 ppm), and ethyl ester (δ 1.3–4.3 ppm).
- ¹³C NMR: Confirm ester carbonyl (δ ~168 ppm) and tert-butyl carbons (δ ~28–50 ppm).
- Mass Spectrometry (MS): Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₉N₂O₂: calc. 235.14).
- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages.
- Melting Point: Compare to literature values (e.g., analogs like ethyl 3-amino-4-(methylamino)benzoate melt at ~81°C ).
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in determining the molecular structure of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation from ethanol or acetonitrile to obtain single crystals suitable for diffraction.
- Data Collection: Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Refinement:
- Example: Ethyl 4-(tert-butylamino)-3-nitrobenzoate crystallizes in a monoclinic system (space group C2/c) with Z = 8, confirmed via SHELX .
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?
Methodological Answer:
Q. How can researchers address contradictions in reactivity data during synthesis optimization?
Methodological Answer:
- Case Study: Discrepancies in nitro-group reduction yields.
- Hypothesis Testing: Compare catalytic hydrogenation (Pd-C/H₂) vs. chemical reduction (SnCl₂/HCl).
- Control Experiments: Vary solvent (EtOH vs. THF), temperature (25°C vs. 60°C), and catalyst loading (5% vs. 10% Pd-C).
- Analytical Validation: Use LC-MS to detect intermediates (e.g., hydroxylamine byproducts) and optimize reaction time .
Key Recommendations for Researchers
- Synthesis: Prioritize tert-butylamine in excess to drive substitution to completion.
- Crystallography: Use low-temperature data collection to minimize thermal motion artifacts.
- Data Validation: Cross-reference spectroscopic results with computational models (e.g., DFT for NMR chemical shifts).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
